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Compound of Interest

Compound Name: Arcaine

Cat. No.: B1209109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Arcaine, with the CAS number 14923-17-2, is a potent pharmacological agent primarily

recognized for its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and its

inhibitory effects on nitric oxide synthase (NOS). Chemically identified as 1,4-

Diguanidinobutane, Arcaine serves as a critical tool in neuroscience research for dissecting

the complex roles of polyamines and nitric oxide in synaptic transmission and plasticity. This

technical guide provides a comprehensive overview of Arcaine's chemical properties,

mechanism of action, and key experimental findings. It includes available quantitative data,

outlines general experimental protocols, and presents visualizations of its interactions with

cellular signaling pathways to support further investigation and drug development endeavors.

Chemical and Physical Properties
Arcaine is typically available as a sulfate salt. Its fundamental properties are summarized

below for quick reference.
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Property Value Source(s)

CAS Number 14923-17-2 [1][2][3][4][5][6]

Chemical Name 1,4-Diguanidinobutane [1][3][5][7]

Synonyms
Arcaine sulfate salt, N,N'-1,4-

Butanediylbisguanidine sulfate
[1][3][8]

Molecular Formula C₆H₁₆N₆ · H₂SO₄ [1][2][3][5][6]

Molecular Weight 270.31 g/mol [1][3][4][5][6][8]

Appearance Crystalline solid / Powder [2][6][9]

Melting Point >280 °C [6][9]

Solubility Soluble in water (25mM) [2][8]

Purity ≥95% to >99% [2][8]

Mechanism of Action
Arcaine's pharmacological profile is dominated by its interaction with two key targets: the

NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism
Arcaine acts as a potent antagonist at the polyamine binding site on the NMDA receptor[1][5]

[8][9]. Its mechanism is multifaceted:

Competitive Antagonism at the Polyamine Site: Arcaine competitively inhibits the binding of

polyamines like spermidine and spermine, which are positive allosteric modulators of the

NMDA receptor[2][8]. This action reduces the potentiation of NMDA receptor activity by

endogenous polyamines.

Open Channel Block: Arcaine also exhibits a voltage-dependent block of the NMDA receptor

ion channel, similar to the action of magnesium ions (Mg²⁺)[4]. This block is more

pronounced at negative membrane potentials and is relieved by depolarization[4]. This

suggests that Arcaine can physically occlude the channel pore when it is in the open

state[4].
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Nitric Oxide Synthase (NOS) Inhibition
Arcaine is also recognized as an inhibitor of nitric oxide synthase (NOS)[8]. NOS enzymes are

responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous

and cardiovascular systems. By inhibiting NOS, Arcaine can modulate NO-dependent

signaling pathways.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data on Arcaine's interaction with the

NMDA receptor.

Parameter Value
Experimental
System

Source(s)

IC₅₀ (NMDA Receptor) 9.13 µM Not specified [2][10]

IC₅₀ (NMDA/glycine-

induced currents)
60.1 µM

Xenopus laevis

oocytes expressing rat

NMDA receptors

[2][10]

Kᵢ (spermidine-

potentiated [³H]MK-

801 binding)

14.8 µM (for

agmatine, similar

studies performed

with Arcaine)

Rat cortical

membranes
[2]

K_D (NMDA-evoked

inward currents)
61 µM (at -60 mV)

Cultured rat

hippocampal neurons
[4]

Experimental Protocols
Detailed, step-by-step protocols for experiments involving Arcaine are not readily available in

the public domain. However, based on the published literature, the following sections outline

the general methodologies employed to characterize its activity.

Radioligand Binding Assays for NMDA Receptor
Interaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1209109?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2148185/
https://www.benchchem.com/product/b1209109?utm_src=pdf-body
https://www.benchchem.com/product/b1209109?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2155812/
https://pubmed.ncbi.nlm.nih.gov/11162147/
https://pubmed.ncbi.nlm.nih.gov/2155812/
https://pubmed.ncbi.nlm.nih.gov/11162147/
https://pubmed.ncbi.nlm.nih.gov/2155812/
https://pubmed.ncbi.nlm.nih.gov/1373801/
https://www.benchchem.com/product/b1209109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These assays are used to determine the binding affinity and competitive nature of Arcaine at

the polyamine site of the NMDA receptor.

Objective: To quantify the binding of Arcaine to the NMDA receptor and its competition with

known ligands.

General Procedure:

Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to

isolate a crude membrane fraction rich in NMDA receptors. The membranes are thoroughly

washed to remove endogenous ligands.

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand,

typically [³H]MK-801, which binds to the ion channel pore of the NMDA receptor. The

incubation is performed in the presence and absence of spermidine (to potentiate binding)

and varying concentrations of Arcaine.

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through

glass fiber filters to separate bound from free radioligand. The filters are then washed, and

the amount of radioactivity retained on the filters (representing bound ligand) is quantified

using liquid scintillation counting.

Data Analysis: The data are analyzed to determine the IC₅₀ value of Arcaine (the

concentration that inhibits 50% of the specific binding of the radioligand). Competitive

binding is inferred if the presence of Arcaine increases the apparent K_D of the radioligand

without affecting the B_max.

Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Channel Block
This technique is employed to study the effects of Arcaine on the ion flow through NMDA

receptor channels in real-time.

Objective: To characterize the voltage-dependent block of NMDA receptor-mediated currents

by Arcaine.

General Procedure:
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Cell Culture: Primary hippocampal neurons are cultured on coverslips.

Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an

inverted microscope and continuously perfused with an external recording solution. A glass

micropipette filled with an internal solution is used to form a high-resistance seal with the cell

membrane of a single neuron.

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to gain

electrical access to the cell's interior. The neuron's membrane potential is clamped at a

specific voltage (e.g., -60 mV).

Drug Application: NMDA and glycine are applied to the neuron to evoke inward currents

through NMDA receptors. Once a stable baseline current is established, Arcaine is co-

applied at various concentrations and at different holding potentials.

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to

determine the concentration-dependent and voltage-dependent block of the NMDA receptor

channel by Arcaine. The dissociation constant (K_D) at a given voltage can be calculated

from the concentration-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay
This biochemical assay is used to measure the inhibitory effect of Arcaine on the activity of

NOS.

Objective: To determine the potency of Arcaine as a NOS inhibitor.

General Procedure:

Enzyme Source: Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) or a tissue

homogenate containing the enzyme is used.

Reaction Mixture: The enzyme is incubated in a reaction buffer containing the substrate L-

arginine, necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and

varying concentrations of Arcaine.
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Measurement of NO Production: The activity of NOS is determined by measuring the amount

of NO produced. This is often done indirectly by quantifying the conversion of L-[³H]arginine

to L-[³H]citrulline or by using the Griess reagent to measure the concentration of nitrite, a

stable oxidation product of NO.

Data Analysis: The results are used to calculate the IC₅₀ value of Arcaine for NOS inhibition.

Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Arcaine.
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Caption: Arcaine's antagonism of the NMDA receptor.
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Caption: Inhibition of Nitric Oxide Synthase by Arcaine.

Conclusion
Arcaine (CAS 14923-17-2) is a valuable research compound with well-defined inhibitory

actions on NMDA receptors and nitric oxide synthase. Its ability to competitively antagonize the

polyamine site and block the open channel of the NMDA receptor makes it a specific tool for

studying the roles of polyamines in synaptic function. Furthermore, its inhibition of NOS

provides an additional layer of complexity to its pharmacological profile, allowing for the

investigation of NO-mediated signaling. While a significant body of research exists, this guide

highlights the need for more publicly available, detailed experimental protocols and a broader

range of quantitative data to fully harness the potential of Arcaine in drug discovery and

development for neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

